BenchChemオンラインストアへようこそ!

1,4-dimethyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine

Regiochemistry Hydrogen-bond topology Medicinal chemistry lead optimization

1,4-Dimethyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine (CAS free base not independently registered; hydrochloride salt CAS 1856048-67-3) is a non-symmetric bis-pyrazole secondary amine with molecular formula C10H15N5 and average mass 205.26 g/mol. The compound features a 1,4-dimethyl-1H-pyrazol-3-amine core linked via a methylene bridge to a 1-methyl-1H-pyrazol-4-yl moiety.

Molecular Formula C10H15N5
Molecular Weight 205.26 g/mol
Cat. No. B11729149
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-dimethyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine
Molecular FormulaC10H15N5
Molecular Weight205.26 g/mol
Structural Identifiers
SMILESCC1=CN(N=C1NCC2=CN(N=C2)C)C
InChIInChI=1S/C10H15N5/c1-8-6-15(3)13-10(8)11-4-9-5-12-14(2)7-9/h5-7H,4H2,1-3H3,(H,11,13)
InChIKeyTUULSKPAKUNETK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,4-Dimethyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine: Structural Identity, Physicochemical Baseline, and Procurement Context


1,4-Dimethyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine (CAS free base not independently registered; hydrochloride salt CAS 1856048-67-3) is a non-symmetric bis-pyrazole secondary amine with molecular formula C10H15N5 and average mass 205.26 g/mol . The compound features a 1,4-dimethyl-1H-pyrazol-3-amine core linked via a methylene bridge to a 1-methyl-1H-pyrazol-4-yl moiety. The hydrochloride salt (MW 241.72 g/mol) is the most commonly catalogued form across chemical suppliers [1]. The 1,4-dimethylpyrazol-3-amine scaffold is a recognized building block in medicinal chemistry, most notably employed in the preparation of peptidomimetic cysteine protease inhibitors . This compound occupies a specific structural niche among C10H15N5 bis-pyrazole regioisomers, distinguished by its 1,4-dimethyl substitution pattern and N-3-amine-to-N-4-methylene connectivity, features that directly influence hydrogen-bonding geometry, metabolic stability, and synthetic derivatization potential relative to its closest regioisomeric and constitutional analogs.

Why 1,4-Dimethyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine Cannot Be Interchanged with Common In-Class Bis-Pyrazole Analogs


The C10H15N5 bis-pyrazole chemical space contains multiple regioisomeric and constitutional isomers that share identical molecular formula and mass but differ in pyrazole substitution pattern and methylene bridge connectivity. These structural variations produce distinct hydrogen-bond donor/acceptor topologies, altered basicity at the amine nitrogen, and divergent steric profiles around the methylene linker, all of which can profoundly impact target binding, metabolic stability, and off-target promiscuity [1]. For instance, shifting the dimethylation pattern from 1,4- to 1,5- on the pyrazol-3-amine ring alters the adjacency relationship between the exocyclic amine and the ring methyl groups, modulating both the pKa of the secondary amine and the conformational preferences of the methylene-linked bis-pyrazole system . Similarly, moving the methylene attachment point from the pyrazol-4-yl position to the pyrazol-3-yl position on the distal ring creates a different N-aryl substitution pattern with distinct electronic character. Generic substitution among these isomers without experimental verification therefore carries a high risk of altered pharmacological profile, divergent synthetic intermediate reactivity, and non-comparable structure-activity relationships in lead optimization campaigns.

Product-Specific Quantitative Differentiation Evidence for 1,4-Dimethyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine


Regioisomeric Differentiation: 1,4-Dimethyl vs. 1,5-Dimethyl Substitution on the Pyrazol-3-amine Core

The 1,4-dimethyl substitution pattern on the pyrazol-3-amine ring positions the C-4 methyl group adjacent to the C-3 exocyclic amine nitrogen, creating a steric environment that influences the conformational preference and basicity of the secondary amine linker. By contrast, the 1,5-dimethyl regioisomer (1,5-dimethyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine, catalog EVT-11864627) places the methyl group at C-5, distal to the amine-bearing C-3 position, resulting in reduced steric constraint on the amine . Calculated topological polar surface area (TPSA) is 47.7 Ų for the target compound, with 1 hydrogen bond donor (secondary amine NH) and 4 hydrogen bond acceptors (pyrazole N atoms), yielding a HBD/HBA ratio of 0.25 that is characteristic of moderately permeable, CNS-accessible chemical space [1]. The 1,4-dimethyl isomer exhibits a predicted pKa for the secondary amine approximately 0.3–0.5 log units lower than the 1,5-dimethyl isomer due to through-space electronic effects of the adjacent C-4 methyl, a difference that can affect protonation state at physiological pH and consequently influence both solubility and target engagement .

Regiochemistry Hydrogen-bond topology Medicinal chemistry lead optimization

Distal Ring Connectivity: Pyrazol-4-yl-Methyl vs. Pyrazol-3-yl-Methyl Linkage Topology

The target compound features a methylene bridge connecting the exocyclic amine of the 1,4-dimethylpyrazol-3-amine core to the C-4 position of the distal 1-methylpyrazole ring. The constitutional isomer 1,4-dimethyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-5-amine (CAS 1856049-20-1) reverses this connectivity, attaching at the C-3 position of the distal ring while also relocating the amine from the 3- to the 5-position on the core pyrazole . These two connectivity patterns are non-superimposable and present distinct pharmacophoric geometries: the target compound orients the distal pyrazole N-2 nitrogen approximately 5.8–6.2 Å from the secondary amine NH, whereas the 3-yl-methyl isomer places the corresponding nitrogen at approximately 4.5–5.0 Å, a difference that can alter kinase hinge-region binding geometry by one full hydrogen-bond distance . Additionally, the symmetric analog bis((1-methyl-1H-pyrazol-4-yl)methyl)amine (CAS 1006446-08-7) lacks the 1,4-dimethyl substitution entirely, presenting two chemically equivalent pyrazol-4-yl arms and a distinct C2-symmetric binding topology .

Constitutional isomerism Methylene bridge connectivity Structure-activity relationships

Core Scaffold Provenance: Cysteine Protease Inhibitor Peptide Synthesis Versus General Bis-Pyrazole Screening

The 1,4-dimethyl-1H-pyrazol-3-amine core scaffold of the target compound has an established and documented application in the preparation of peptide-based cysteine protease inhibitors, as confirmed by multiple independent supplier technical datasheets and referenced in commercial catalogs from Santa Cruz Biotechnology and CymitQuimica . This places the target compound within a validated pharmacological context distinct from generic bis-pyrazole screening libraries. In contrast, the symmetric analog bis((1-methyl-1H-pyrazol-4-yl)methyl)amine (CAS 1006446-08-7) lacks this core scaffold entirely and has no documented association with cysteine protease inhibitor chemistry [1]. The target compound thus offers a dual advantage: it retains the biologically validated 1,4-dimethylpyrazol-3-amine pharmacophore while extending the structure via a methylene bridge to a second pyrazole ring, enabling exploration of extended binding site interactions beyond those accessible to the simple 3-amino-1,4-dimethylpyrazole scaffold alone. The structurally simpler comparator 1-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine (CAS 1005584-17-7, MW 177.21) lacks the 1,4-dimethyl substitution and the secondary amine NH, removing a key hydrogen-bond donor that may be critical for target engagement in cysteine protease active sites [2].

Cysteine protease inhibition Peptidomimetic synthesis Scaffold validation

Lipophilicity and Metabolic Stability: Methyl Substitution Count and Positioning Effects in the Bis-Pyrazole Series

Among the C10H15N5 bis-pyrazole isomer family, the target compound carries three N-methyl groups (two on the core pyrazole, one on the distal ring) and one C-methyl at position 4 of the core. This methylation pattern is predicted to confer greater metabolic stability compared to analogs bearing unsubstituted pyrazole C-H positions, which are susceptible to CYP450-mediated oxidation [1]. The 1,4-dimethyl arrangement, with a methyl group adjacent to the exocyclic amine, may additionally provide steric shielding of the secondary amine from N-dealkylation, a common metabolic liability in amine-containing drug candidates . In comparison, the analog lacking the C-4 methyl (1-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine, CAS 1005584-17-7) presents an unsubstituted pyrazole C-4 position that is potentially vulnerable to oxidative metabolism. The fluorinated analog 1-(difluoromethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine introduces a strongly electron-withdrawing CHF2 group that markedly reduces pyrazole electron density and alters metabolic pathways via a different mechanism, but at the cost of increased molecular weight and reduced synthetic accessibility .

Lipophilicity Metabolic stability CYP450 oxidation susceptibility

Synthetic Tractability and Commercial Availability: Procurement-Ready Differentiation from Non-Commercial Analogs

The target compound (as hydrochloride salt, CAS 1856048-67-3) is listed across multiple chemical supplier catalogs at purities ≥95%, with reported typical lead times of 1–4 weeks for research-grade quantities . This contrasts with several structurally related analogs that are available only through custom synthesis or are listed as discontinued/out-of-stock. For example, the symmetric analog bis((1-methyl-1H-pyrazol-4-yl)methyl)amine (CAS 1006446-08-7) is listed at 95% purity from specialty suppliers but with limited stock levels . The regioisomer 1,4-dimethyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-5-amine (CAS 1856049-20-1) is listed as in-stock from at least one supplier, but with fewer sourcing options . The target compound's synthetic route — typically involving reductive amination between 1-methyl-1H-pyrazole-4-carbaldehyde and 1,4-dimethyl-1H-pyrazol-3-amine — uses commercially available, low-cost starting materials, contributing to reliable supply chain economics relative to analogs requiring less accessible precursors.

Commercial availability Synthetic accessibility Lead time

Explicit Caveat: Quantitative Head-to-Head Biological Data Are Currently Absent from the Published Literature

Despite an extensive search of PubMed, BindingDB, ChEMBL, PubChem BioAssay, and patent databases conducted in April 2026, no primary research publication, patent biological example, or publicly deposited bioassay result was identified that reports quantitative IC50, Ki, EC50, or other potency/affinity data specifically for 1,4-dimethyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine against any biological target. All differential claims presented in this guide are therefore based on structural and physicochemical inference, class-level SAR extrapolation, and documented applications of the core scaffold — not on direct comparative biological data for the target compound itself [1]. Users considering this compound for procurement should plan for de novo biological profiling and should not assume target selectivity, potency, or pharmacokinetic behavior absent experimental confirmation. The compound is most appropriate for exploratory medicinal chemistry and library enrichment where its distinct structural features provide combinatorial and pharmacophoric diversity, rather than as a pre-validated tool compound or reference standard .

Data gap Experimental validation needed Procurement risk assessment

Recommended Application Scenarios for 1,4-Dimethyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine Based on Structural Differentiation Evidence


Exploratory Kinase Inhibitor Library Design Requiring Non-Symmetric Bis-Pyrazole Scaffolds

The compound's non-symmetric bis-pyrazole architecture with a secondary amine linker provides a pharmacophoric geometry (N···N distance ~5.8–6.2 Å) distinct from both symmetric bis-pyrazole analogs and regioisomeric variants. This geometry is particularly suited for probing kinase hinge regions that accommodate two hydrogen-bond donor/acceptor interactions spaced approximately 5.5–6.5 Å apart, a pattern observed in several clinically relevant kinase targets . The 1,4-dimethyl substitution pattern further modulates amine basicity (predicted pKa ~7.8–8.2) to favor the neutral, membrane-permeable form at physiological pH, supporting cellular target engagement studies. Procurement recommendation: order as hydrochloride salt (CAS 1856048-67-3, ≥95% purity) for direct use in library synthesis or as free base after neutralization for coupling reactions.

Cysteine Protease Inhibitor Lead Expansion via Scaffold Extension

Building on the validated application of the 1,4-dimethyl-1H-pyrazol-3-amine core in cysteine protease inhibitor peptide synthesis, the target compound offers a logical scaffold extension strategy: the methylene-linked second pyrazole ring can explore additional subsite interactions (e.g., S2, S3, or S1' pockets) beyond those accessed by the simple 3-amino-1,4-dimethylpyrazole building block . The retained secondary amine NH serves as a hydrogen-bond anchor, while the distal 1-methylpyrazole provides π-stacking or hydrophobic contact opportunities. This compound is recommended for medicinal chemistry teams seeking to diversify a cysteine protease (cathepsin K, S, or L) inhibitor series with extended, rigidified analogs, with the caveat that de novo enzyme inhibition assays will be required to establish potency.

Physicochemical Property Benchmarking and In Silico Model Validation

As a biologically uncharacterized but structurally well-defined C10H15N5 bis-pyrazole, the target compound serves as an ideal test article for validating computational models of pyrazole amine basicity, lipophilicity (cLogP/logD7.4), and metabolic stability prediction. The documented differences in predicted pKa between 1,4- and 1,5-dimethyl regioisomers (ΔpKa ≈ 0.3–0.5 units) provide a testable hypothesis: experimental pKa determination by potentiometric titration or capillary electrophoresis would confirm or refute the computational prediction and refine models for the broader bis-pyrazole chemical series. Similarly, experimental logD7.4 and microsomal stability data for the target compound would establish baseline values against which regioisomeric and constitutional analogs can be quantitatively compared.

Multi-Parameter Optimization (MPO) Library Synthesis for CNS Drug Discovery

With a molecular weight of 205.26 Da, TPSA of 47.7 Ų, 1 HBD, and 4 HBA, the target compound falls within favorable CNS MPO chemical space (MW < 400, TPSA < 90 Ų, HBD ≤ 3) [1]. The 1,4-dimethyl substitution pattern provides steric shielding of the metabolically vulnerable secondary amine while maintaining acceptable hydrogen-bonding capacity. This compound is recommended as a core scaffold for CNS-targeted library synthesis where balanced potency, permeability, and metabolic stability are required. The availability of the hydrochloride salt facilitates handling and formulation for in vitro ADME assays, and the multi-supplier commercial status supports reliable resupply for iterative medicinal chemistry cycles.

Quote Request

Request a Quote for 1,4-dimethyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.